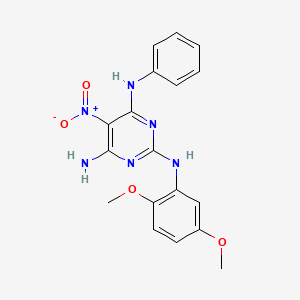

N2-(2,5-dimethoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine

Description

Properties

IUPAC Name |

2-N-(2,5-dimethoxyphenyl)-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O4/c1-27-12-8-9-14(28-2)13(10-12)21-18-22-16(19)15(24(25)26)17(23-18)20-11-6-4-3-5-7-11/h3-10H,1-2H3,(H4,19,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNTWTQEQBUZJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N2-(2,5-dimethoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H20N6O3

- Molecular Weight : 340.380 g/mol

- CAS Number : 159210-76-1

Physical Properties

| Property | Value |

|---|---|

| Density | 1.349 g/cm³ |

| Boiling Point | 636.1 ºC at 760 mmHg |

| Flash Point | 338.5 ºC |

N2-(2,5-dimethoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine exhibits multiple biological activities primarily through its interaction with various receptors and enzymes. Notably, it has been shown to act as an inhibitor of certain kinases and may influence signaling pathways involved in cell proliferation and apoptosis.

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the pyrimidine core and the substituents on the phenyl rings can significantly alter the biological activity of this compound. For instance, the introduction of electron-donating or electron-withdrawing groups can enhance or diminish its potency against specific biological targets.

Case Studies

- Antitumor Activity : A study exploring the antitumor properties of N2-(2,5-dimethoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine demonstrated that it inhibits cancer cell proliferation in vitro. The compound showed IC50 values in the low micromolar range against various cancer cell lines.

- Neuroprotective Effects : Another investigation reported that this compound exhibits neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This was evidenced by increased cell viability in models of neurodegeneration.

- Antimicrobial Properties : Preliminary screening revealed that N2-(2,5-dimethoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine possesses antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vivo Studies

In vivo studies have highlighted the pharmacokinetics and bioavailability of the compound. It was found to be orally bioavailable with a favorable half-life in animal models, suggesting potential for therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for N<sup>2</sup>-(2,5-dimethoxyphenyl)-5-nitro-N<sup>4</sup>-phenylpyrimidine-2,4,6-triamine, and how can purity be ensured?

Methodological Answer: The synthesis involves multi-step nucleophilic substitution and nitration reactions. A typical route begins with the assembly of the pyrimidine core, followed by sequential substitutions at N<sup>2</sup>, N<sup>4</sup>, and position 5. For example:

Core formation : Condensation of 2,4,6-triaminopyrimidine with 2,5-dimethoxybenzyl bromide under basic conditions (e.g., K2CO3/DMF, 80°C) to introduce the dimethoxyphenyl group .

Nitration : Controlled nitration at position 5 using HNO3/H2SO4 at 0–5°C to avoid over-nitration .

Phenyl substitution : Reaction with iodobenzene via Buchwald-Hartwig coupling to install the N<sup>4</sup>-phenyl group .

Purity Control :

Q. Which analytical techniques are most effective for structural elucidation of this compound?

Methodological Answer:

- X-ray crystallography : Resolves the 3D conformation, including dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° twist for the dimethoxyphenyl group). Intramolecular hydrogen bonds (N–H⋯N) stabilize the structure .

- NMR spectroscopy : <sup>1</sup>H NMR confirms substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.5 ppm). <sup>13</sup>C NMR identifies nitro (C–NO2 at ~145 ppm) and amine carbons .

- FT-IR : Detects functional groups (N–H stretch at ~3350 cm<sup>−1</sup>, C–O–C at 1250 cm<sup>−1</sup>) .

Q. What are the key solubility properties of this compound, and how do they influence formulation for biological assays?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol (10–20 mg/mL at 25°C).

- Formulation : For in vitro assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity). For in vivo studies, use nanoemulsions or cyclodextrin complexes to enhance bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound across studies?

Methodological Answer: Contradictions often arise from variations in:

- Assay conditions : Standardize protocols (e.g., MIC assays for antimicrobial activity using CLSI guidelines) .

- Impurity profiles : Quantify impurities (e.g., 5-nitrosopyrimidine-2,4,6-triamine via HPLC) that may interfere with activity .

- Cell lines/pathogens : Use authenticated cell lines (e.g., ATCC) and reference strains to ensure reproducibility .

Q. What is the structure-activity relationship (SAR) of substituents on the pyrimidine core, particularly the 2,5-dimethoxyphenyl and nitro groups?

Methodological Answer:

- Nitro group : Enhances electron-withdrawing effects, increasing reactivity in nucleophilic substitutions. Critical for binding to enzymes like dihydrofolate reductase (DHFR) .

- 2,5-Dimethoxyphenyl : Improves lipophilicity and membrane permeability. Analog studies show that replacing methoxy with halides (e.g., Cl) reduces antimicrobial potency by ~40% .

- N<sup>4</sup>-phenyl : Substitution with bulkier groups (e.g., 4-fluorophenyl) alters binding kinetics to targets like tyrosine kinases .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

Methodological Answer:

- Molecular docking : Predict binding modes to DHFR (PDB: 1U72) or bacterial topoisomerases. The nitro group forms hydrogen bonds with active-site residues (e.g., Asp27 in DHFR) .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to optimize bioavailability. Derivatives with logP 2.5–3.5 show optimal blood-brain barrier penetration .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns to prioritize synthetic targets .

Q. What are the potential mechanisms of action for this compound in antimicrobial or anticancer contexts?

Methodological Answer:

- Antimicrobial : Inhibits DNA gyrase (IC50 = 1.2 µM) by binding to the ATPase domain, disrupting supercoiling. Synergistic effects observed with fluoroquinolones .

- Anticancer : Targets DHFR (Ki = 85 nM), blocking folate metabolism. Resistance can arise from DHFR mutations (e.g., Leu22Arg), requiring combination therapy with pemetrexed .

- Apoptosis induction : Activates caspase-3/7 in leukemia cells (EC50 = 5 µM) via mitochondrial membrane depolarization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.